molecular formula C10H12Cl2N2O3S B2645170 2-chloro-N-[2-chloro-5-(dimethylsulfamoyl)phenyl]acetamide CAS No. 379726-32-6

2-chloro-N-[2-chloro-5-(dimethylsulfamoyl)phenyl]acetamide

Cat. No. B2645170
CAS RN: 379726-32-6
M. Wt: 311.18
InChI Key: CDNNKGBBUQLDOW-UHFFFAOYSA-N
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Description

2-Chloro-N-[2-chloro-5-(dimethylsulfamoyl)phenyl]acetamide is a chemical compound with the molecular formula C10H12Cl2N2O3S . The average mass of this compound is 311.185 Da .

Scientific Research Applications

Radiosynthesis of Herbicides and Safeners

  • Radiosynthesis and Metabolic Studies : A study by Latli and Casida (1995) detailed the radiosynthesis of chloroacetanilide herbicide acetochlor and a dichloroacetamide safener R-29148 for investigating their metabolism and mode of action (Latli & Casida, 1995).

Metabolism in Liver Microsomes

  • Herbicide Metabolism : Research on the comparative metabolism of chloroacetamide herbicides in human and rat liver microsomes by Coleman et al. (2000) explored the metabolic pathways of acetochlor and related compounds, providing insights into the biological processing of these chemicals (Coleman et al., 2000).

Synthesis and Antimicrobial Activity

  • Heterocyclic Compounds with Sulphamido Moiety : Nunna et al. (2014) synthesized novel heterocyclic compounds having a sulphamido moiety and evaluated their antibacterial and antifungal activities, which may guide the development of new drugs or agrochemicals with similar structural features (Nunna et al., 2014).

Crystal and Molecular Structures

  • Structural Characterization : A study by Chi et al. (2018) on the crystal and molecular structures of compounds similar in functionality to the queried chemical offers insights into the structural basis of their activity, potentially informing the design of compounds with improved efficacy or reduced toxicity (Chi et al., 2018).

properties

IUPAC Name

2-chloro-N-[2-chloro-5-(dimethylsulfamoyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2N2O3S/c1-14(2)18(16,17)7-3-4-8(12)9(5-7)13-10(15)6-11/h3-5H,6H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDNNKGBBUQLDOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC(=C(C=C1)Cl)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[2-chloro-5-(dimethylsulfamoyl)phenyl]acetamide

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